4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- is a heterocyclic organic compound. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound, with its unique substituents, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it to dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its potential anticancer activity is being explored in preclinical studies.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- involves its interaction with various molecular targets. It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These include compounds with different substituents on the quinazolinone ring, such as 2-methylquinazolinone and 4-chloroquinazolinone.
Hydroxyphenyl derivatives: Compounds like 3,5-dimethyl-4-hydroxyphenyl acetic acid and 3,5-dimethyl-4-hydroxyphenyl propanoic acid.
Uniqueness
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl- is unique due to its specific combination of a quinazolinone core with a hydroxyphenyl group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
28513-42-0 |
---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(4-hydroxy-3,5-dimethylphenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-4-7-17-20-16-9-6-5-8-15(16)19(23)21(17)14-10-12(2)18(22)13(3)11-14/h5-6,8-11,22H,4,7H2,1-3H3 |
InChI Key |
YXIWNSLZQISSPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.